Product packaging for Methanesulfenic acid(Cat. No.:CAS No. 62965-22-4)

Methanesulfenic acid

Cat. No.: B1220119
CAS No.: 62965-22-4
M. Wt: 64.11 g/mol
InChI Key: VLGWYKOEXANHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfenic acid (CH3SOH) is a reactive organosulfur compound of significant interest in diverse scientific fields, serving as a crucial intermediate in chemical reaction pathways and biological redox processes. In atmospheric chemistry, this compound is a documented intermediate in the oxidation of dimethyl sulfide (DMS) and dimethyl disulfide (DMDS) , contributing to the understanding of sulfur cycles and aerosol formation. Its reactivity with key atmospheric oxidants like hydroxyl (OH) and hydroperoxyl (HO2) radicals is a key area of investigation . In biochemical research, this compound is a fundamental model compound for studying the behavior of cysteine sulfenic acid (CysOH) in proteins . The formation of CysOH is a primary, reversible post-translational modification that regulates enzyme activity, redox signaling, and oxidative stress response in cells . Studies on CH3SOH model the critical noncovalent interactions between protein-based sulfenic acids and neighboring aromatic residues (e.g., Tyr, Trp, Phe), which are essential for stabilizing these otherwise transient species and modulating their reactivity . Furthermore, sulfenic acids are recognized as potent antioxidants and radical scavengers, with their formation being integral to the health-promoting properties and distinctive chemistry of allium plants like garlic and onions . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH4OS B1220119 Methanesulfenic acid CAS No. 62965-22-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62965-22-4

Molecular Formula

CH4OS

Molecular Weight

64.11 g/mol

IUPAC Name

hydroxysulfanylmethane

InChI

InChI=1S/CH4OS/c1-3-2/h2H,1H3

InChI Key

VLGWYKOEXANHJT-UHFFFAOYSA-N

SMILES

CSO

Canonical SMILES

CSO

Origin of Product

United States

Comparative Properties of Organosulfur Oxoacids

Atmospheric Oxidation Processes Leading to this compound

This compound is primarily observed as a fleeting intermediate within the intricate reaction mechanisms governing the atmospheric oxidation of organosulfur compounds. These processes are initiated by major atmospheric oxidants like hydroxyl radicals (•OH) and, to a lesser extent, ozone (O₃) nih.gov, researchgate.net.

Dimethyl sulfide (B99878) (DMS) is the most abundant volatile organosulfur compound emitted into the atmosphere, originating mainly from marine phytoplankton rsc.org, nih.gov, acs.org. Its atmospheric degradation, initiated by hydroxyl radicals (•OH), proceeds through two main channels: addition and hydrogen abstraction nih.gov, acs.org.

Similar to DMS, dimethyl disulfide (DMDS) is also subject to atmospheric oxidation. This compound is noted as a fleeting intermediate in the •OH-initiated oxidation reactions of DMDS acs.org. While specific detailed mechanisms for DMDS oxidation leading directly to this compound are less elaborated in the available literature compared to DMS, its role as a transient species in these pathways is established acs.org.

Methanesulfinic acid (MSIA) is a key intermediate in the atmospheric oxidation of DMS researchgate.net, nih.gov, researchgate.net, dntb.gov.ua, researchgate.net. The oxidation of MSIA by hydroxyl radicals (•OH) is a significant atmospheric process, leading to products such as sulfurous acid (H₂SO₃), sulfur dioxide (SO₂), sulfur trioxide (SO₃), and methanesulfonic acid (MSA) researchgate.net, acs.org. For instance, the reaction of •OH with MSIA has been experimentally shown to produce H₂SO₃ with a molar yield of approximately 53% researchgate.net.

The oxidation of MSIA by ozone (O₃) also occurs, but theoretical calculations suggest it is of minor significance compared to the reaction with •OH for the formation of MSA researchgate.net, dntb.gov.ua. While this compound is a fleeting intermediate in the broader oxidation of DMS and DMDS acs.org, the provided literature does not explicitly detail pathways where this compound is directly formed from the oxidation of methanesulfinic acid. Instead, both are recognized as intermediates within the complex atmospheric oxidation cascade of DMS and DMDS.

Dimethyl Disulfide (DMDS) Oxidation Mechanisms

Laboratory Generation Techniques

The inherent instability of this compound necessitates specialized techniques for its generation and study in laboratory settings.

Flash Vacuum Pyrolysis (FVP) has been a principal method for generating this compound and other unstable molecules acs.org, researchgate.net, researchgate.net, acs.org, uq.edu.au. This technique involves rapidly heating precursor compounds in a high vacuum, causing them to decompose into reactive intermediates that can then be trapped and studied, often using matrix-isolation spectroscopy (IR, UV-vis) acs.org, acs.org, uq.edu.au.

Precursors that have been utilized for the FVP generation of this compound include methylsulfinyl ethane (B1197151), methyl tert-butyl sulfoxide (B87167), and methylmethanethiosulfinate acs.org, acs.org. For example, the pyrolysis of methylsulfinyl ethane at approximately 700 K has yielded this compound, which was subsequently characterized by matrix-isolation infrared and UV-vis spectroscopy acs.org, acs.org. FVP-mass spectrometry (FVP-MS) has also been employed to study the pyrolytic decomposition of precursors like tert-butyl methyl sulfoxide to generate this compound researchgate.net.

While the photochemistry of this compound itself has been investigated, particularly its reaction with oxygen to form methanesulfonic acid acs.org, acs.org, the provided literature does not detail specific methods for the direct photochemical generation of this compound from precursor molecules. The primary laboratory generation technique described for this compound is Flash Vacuum Pyrolysis acs.org, researchgate.net, researchgate.net, acs.org.

Compound Table

Chemical NameChemical FormulaCommon Abbreviation/Synonym
This compoundCH₃SOHCH₃SOH
Dimethyl SulfideCH₃SCH₃DMS
Hydroxyl Radical•OH•OH
Dimethyl DisulfideCH₃SSCH₃DMDS
Methanesulfinic AcidCH₃S(O)OHMSIA
OzoneO₃O₃
Dimethyl SulfoxideCH₃S(O)CH₃DMSO
Methanesulfonic AcidCH₃SO₃HMSA
Methylthiomethyl peroxy radicalCH₃SCH₂O₂
Hydroperoxymethyl thioformateHOOCH₂SCHO
Methylsulfonyloxy radicalCH₃SO₃
Methylsulfonyl radicalCH₃SO₂
Methylsulfonylperoxy radicalCH₃SO₂OO
Sulfurous AcidH₂SO₃
Sulfur DioxideSO₂
Sulfur TrioxideSO₃
Methylsulfinyl ethaneCH₃S(O)CH₂CH₃
Methyl tert-butyl sulfoxideCH₃S(O)C(CH₃)₃
MethylmethanethiosulfinateCH₃SSC(O)CH₃
tert-Butyl methyl sulfoxide(CH₃)₃CS(O)CH₃

Stabilization via Matrix-Isolation Techniques

The inherent instability and reactivity of this compound necessitate its stabilization for detailed characterization. Matrix-isolation techniques, conducted at cryogenic temperatures, provide an effective means to achieve this acs.orgacs.orgnih.gov.

Generation and Isolation Process

This compound is generated in the gas phase through the high-vacuum flash pyrolysis (HVFP) of methylsulfinyl ethane (CH₃S(O)CH₂CH₃) at approximately 700 K acs.org. The gaseous pyrolysis products are then immediately deposited onto a cold matrix support, typically an argon (Ar) or nitrogen (N₂) matrix, maintained at a temperature of 10 K acs.orgacs.orgnih.gov. This process effectively isolates the this compound molecules from each other, significantly slowing down or preventing further reactions and decomposition.

Spectroscopic Characterization

The stabilized this compound within the inert matrix is characterized using various spectroscopic methods, primarily infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy acs.orgacs.orgnih.gov.

Infrared (IR) Spectroscopy: The IR spectrum of CH₃SOH isolated in an Ar matrix at 10 K reveals characteristic vibrational bands. These include absorptions at approximately 3588.3 cm⁻¹, 1440.3 cm⁻¹, 1408.8 cm⁻¹, 1161.4 cm⁻¹, 954.8 cm⁻¹, 949.7 cm⁻¹, and 766.4 cm⁻¹ acs.org. The assignment of these bands is further substantiated by experiments involving deuterated (CD₃SOH) and ¹³C-labeled (¹³CH₃SOH) isotopologues, as well as through comparisons with quantum chemical calculations acs.orgacs.orgnih.gov.

UV-Vis Spectroscopy: this compound exhibits significant absorption in the ultraviolet region, with observed absorption bands in the range of 230–320 nm, peaking around 260 nm acs.orgacs.org. This absorption profile is crucial for understanding its photochemical behavior.

Photochemical Behavior in Matrices

Upon irradiation within the matrix, this compound undergoes photolysis. Irradiation at 254 nm leads to its dissociation, yielding a novel water complex, H₂CS···H₂O, which features a five-membered ring structure stabilized by intermolecular hydrogen bonding acs.orgacs.orgnih.gov. Further irradiation at 193 nm causes dehydrogenation of this complex, forming CS···H₂O, which can subsequently transform into formyl mercaptan (HC(O)SH) upon 254 nm irradiation acs.orgacs.orgnih.gov.

When the matrix-isolated this compound is exposed to oxygen (O₂) during photolysis, it undergoes oxidation to form methanesulfonic acid (MSA, CH₃SO₃H) acs.orgnih.gov. This observation highlights a potential atmospheric reaction pathway for MSA formation.

The matrix-isolation technique, therefore, not only enables the generation and stabilization of the transient this compound but also provides a controlled environment to study its fundamental spectroscopic properties and photochemical reactivity, supported by isotopic labeling and computational analysis acs.orgacs.orgnih.gov.

Reactivity and Mechanistic Investigations of Methanesulfenic Acid

Gas-Phase Reaction Kinetics and Dynamics

The gas-phase reactions of methanesulfenic acid with key atmospheric oxidants are of significant interest for understanding its atmospheric fate. However, the kinetic data for these reactions are limited.

Reactions with Atmospheric Oxidants (e.g., O3, •OH, HO2 radicals)

This compound (CH3SOH) is recognized as a fleeting intermediate in the atmospheric oxidation pathways initiated by hydroxyl (•OH) radicals, particularly in the degradation of DMS and DMDS acs.orgresearchgate.net. The investigation into its reactions with primary atmospheric oxidants like •OH and hydroperoxyl (HO2) radicals is considered significant, yet the reactivity of this compound with these species remains largely unexplored researchgate.net.

Its reaction with ozone (O3) has been investigated researchgate.net. While studies have examined the oxidation of related sulfur compounds by ozone, the specific contribution of this compound's direct reaction with O3 to the formation of products like methanesulfonic acid (MSA) is considered to be of minor significance researchgate.net.

Photochemical processes also influence the transformations of this compound. When this compound undergoes photolysis in an oxygen (O2)-doped argon (Ar) matrix, it yields methanesulfonic acid (CH3SO3H) as an oxidation product acs.org.

Determination and Evaluation of Reaction Rate Constants

Due to the limited exploration of its reactions with •OH and HO2 radicals, specific rate constants for these processes involving this compound have not yet been determined researchgate.net. The primary known transformations involve photochemical processes, where UV irradiation plays a key role in its dissociation and subsequent reactions acs.org. For instance, photolysis at 254 nm leads to the formation of specific complexes, and further irradiation can induce dehydrogenation or conversion to other species acs.org.

Product Formation and Reaction Channel Analysis

The decomposition and reaction pathways of this compound lead to the formation of various sulfur-containing species, including more oxidized sulfur compounds and molecular complexes.

Pathways to Methanesulfonic Acid (CH3SO3H) and Sulfurous Acid (H2SO3)

Methanesulfonic acid (MSA, CH3SO3H) is formed as an oxidation product when this compound (CH3SOH) is subjected to photolysis in the presence of oxygen acs.org. This pathway highlights the role of oxidative processes in converting this compound to more stable sulfur compounds.

In contrast, the formation of sulfurous acid (H2SO3) is predominantly observed in the atmospheric oxidation of methanesulfinic acid (CH3S(O)OH), rather than this compound nih.govacs.orgresearchgate.netnih.govresearchgate.netresearchgate.net.

Formation of Other Sulfur-Containing Species (e.g., H2CS···H2O, CS···H2O, HC(O)SH, SO2, SO3)

The photochemical decomposition of this compound (CH3SOH) under UV irradiation leads to the formation of several other sulfur-containing species:

Photolysis at 254 nm yields the novel water complex H2CS···H2O, characterized by a five-membered ring structure with intermolecular hydrogen bonding acs.org.

Upon further irradiation at 193 nm, the H2CS···H2O complex undergoes dehydrogenation to form the CS···H2O complex acs.org.

The CS···H2O complex can subsequently convert to formyl mercaptan (HC(O)SH) when irradiated at 254 nm acs.org.

Sulfur dioxide (SO2) and sulfur trioxide (SO3) are reported as main products from the oxidation of methanesulfinic acid, but not directly from this compound in the context of the provided literature researchgate.netnih.govresearchgate.netresearchgate.net.

Disproportionation and Condensation Processes

Direct disproportionation reactions involving this compound itself are not explicitly detailed in the available research findings. However, condensation processes with water molecules are observed during its photochemical transformations. The formation of water complexes such as H2CS···H2O and CS···H2O, resulting from the photolysis of this compound, represents an association or condensation of these sulfur-containing species with water acs.org.

Data Tables

Due to the limited kinetic data available for the reactions of this compound with atmospheric oxidants like •OH and HO2, a comprehensive table of rate constants cannot be constructed. The following table summarizes the known photochemical transformations and products of this compound.

Photochemical Transformations and Products of this compound (CH3SOH)

ProcessConditionsPrimary ProductsNotes
Photolysis254 nm irradiationH2CS···H2OForms a five-membered ring structure with intermolecular S···HO and CH···O hydrogen bonding.
Photolysis193 nm irradiationCS···H2OFormed from further irradiation of H2CS···H2O.
Photolysis254 nm irradiation (of CS···H2O)HC(O)SHConversion pathway from the CS···H2O complex.
Photolysis in O2-doped Ar-matrixUV irradiationMethanesulfonic Acid (CH3SO3H)MSA is formed as an oxidation product.
Reaction with •OH / HO2 radicalsAtmospheric conditionsLargely unexploredReactivity is of significant interest but remains largely unexplored; specific rate constants are not determined.
Reaction with Ozone (O3)Atmospheric conditionsMinor significance for MSA formationWhile investigated, its contribution to MSA formation is considered minor, though specific details for this compound are limited.

Compound List

this compound (CH3SOH)

Hydroxyl radical (•OH)

Ozone (O3)

Hydroperoxyl radical (HO2)

Methanesulfonic Acid (CH3SO3H / MSA)

Sulfurous Acid (H2SO3)

Dimethyl sulfide (B99878) (DMS)

Dimethyl disulfide (DMDS)

H2CS···H2O

CS···H2O

Formyl mercaptan (HC(O)SH)

Sulfur dioxide (SO2)

Sulfur trioxide (SO3)

Methanesulfinic Acid (CH3S(O)OH / MSIA)

Oxygen (O2)

Argon (Ar)

Spectroscopic Characterization of Methanesulfenic Acid

Infrared (IR) Spectroscopy Studies

Infrared (IR) spectroscopy has been a important tool in identifying and characterizing methanesulfenic acid, particularly when combined with matrix-isolation techniques.

Matrix-Isolation Infrared Spectroscopy

To overcome the inherent instability of this compound, scientists have utilized matrix-isolation infrared spectroscopy. acs.orgnih.gov This method involves trapping the reactive species in an inert solid matrix, such as argon or nitrogen, at very low temperatures (around 10 K). acs.orgacs.org This environment prevents the self-condensation of this compound molecules into thiosulfinates. wikipedia.org

In a recent study, this compound was generated by the high-vacuum flash pyrolysis (HVFP) of methylsulfinyl ethane (B1197151) at approximately 700 K. acs.org The pyrolysis products were then isolated in an argon matrix. acs.org The IR spectrum of the trapped species revealed distinct absorption bands that were assigned to this compound. acs.org Key observed vibrational frequencies are listed in the table below. acs.org

Observed Frequency (cm⁻¹)Assignment
3588.3ν(OH)
2980.0ν(CH₃)
2919.1ν(CH₃)
2862.4ν(CH₃)
1440.3δ(CH₃)
1408.8δ(CH₃)
1310.1δ(CH₃)
1161.4Not specified
954.8Not specified
949.7Not specified
766.4Not specified
Data from a study where this compound was isolated in an Argon matrix at 10 K. acs.org

Vibrational Assignment Supported by Isotope Labeling (D and ¹³C)

To confirm the vibrational assignments, isotope labeling studies using deuterium (B1214612) (D) and carbon-13 (¹³C) have been conducted. acs.orgnih.gov By comparing the IR spectra of the normal isotopologue (¹²CH₃SOH) with its deuterated (CD₃SOH) and ¹³C-labeled (¹³CH₃SOH) counterparts, researchers can confidently assign specific vibrational modes. acs.org

The substitution of hydrogen with deuterium in the methyl group (CD₃SOH) resulted in significant red-shifts for the methyl stretching and deformation modes, as expected due to the heavier mass of deuterium. acs.org For instance, the three methyl stretching modes at 2980.0, 2919.1, and 2862.4 cm⁻¹ in CH₃SOH shifted by -732.0, -787.2, and -730.6 cm⁻¹, respectively. acs.org Conversely, the ν(OH) and δ(OH) modes showed only small isotopic shifts, confirming their assignment. acs.org

Similarly, ¹³C labeling led to small but measurable shifts in the vibrational frequencies of the methyl group modes, further validating the assignments. acs.org The table below summarizes the observed isotopic shifts for selected vibrational modes. acs.org

Vibrational ModeObserved Frequency (CH₃SOH, cm⁻¹)H/D Isotopic Shift (cm⁻¹)¹²/¹³C Isotopic Shift (cm⁻¹)
ν(CH₃)2980.0-732.0-9.6
ν(CH₃)2919.1-787.2-2.2
ν(CH₃)2862.4-730.6-5.4
δ(CH₃)1440.3Large H/D shiftsNot specified
δ(CH₃)1408.8Large H/D shiftsNot specified
δ(CH₃)1310.1Large H/D shiftsNot specified
ν(OH)3588.3+0.4Not specified
δ(OH)Not specified+9.5Not specified
Observed isotopic shifts for CD₃SOH and ¹³CH₃SOH compared to CH₃SOH. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

The electronic transitions of this compound have been investigated using ultraviolet-visible (UV-Vis) spectroscopy, often in conjunction with matrix-isolation techniques. acs.orgnih.gov In a study where this compound was generated from the pyrolysis of methylsulfinyl ethane and isolated in a matrix, an intense absorption was observed in the range of 230–320 nm. acs.org This absorption was distinct from that of the precursor and other pyrolysis byproducts. acs.org

The assignment of this absorption to this compound was supported by its depletion upon irradiation at 254 nm, which correlated with the photochemical decomposition of CH₃SOH observed in IR spectroscopy. acs.org Theoretical calculations at the TD-B3LYP/6-311++G(3df,3pd) level of theory predicted vertical transitions at 243 nm and 294 nm, consistent with the experimental observations. acs.org

Experimental ObservationTheoretical Prediction
Absorption in the range of 230–320 nmVertical transitions at 243 nm and 294 nm
Comparison of experimental and theoretical UV-Vis data for this compound. acs.org

Microwave Spectroscopy for Gas-Phase Structure Determination

Microwave spectroscopy has been instrumental in determining the precise gas-phase structure of this compound. wikipedia.orgacs.org This technique measures the rotational transitions of molecules, which are highly sensitive to the molecular geometry. Early microwave spectroscopy studies established that the structure of this compound is CH₃–S–O–H, with a gauche conformation having a C-S-O-H dihedral angle of approximately 90°. wikipedia.orgacs.org This experimental finding has been corroborated by computational geometry optimizations. acs.org The gas-phase lifetime of this compound has also been estimated to be about one minute based on these studies. wikipedia.org

Photoelectron Spectroscopy Investigations

Photoelectron spectroscopy (PES) provides insights into the electronic structure of molecules by measuring the energies required to remove electrons from different molecular orbitals. acs.org The He I and He II photoelectron spectra of this compound have been recorded and assigned with the aid of ab initio electron propagator calculations. acs.org

The experimental ionization energies show close agreement with theoretical predictions, particularly for the first three ionization energies. acs.org The analysis of the Dyson orbitals, which describe the change in the electronic wavefunction upon ionization, reveals the nature of the molecular orbitals from which the electrons are ejected. acs.org

Ionization Energy (IE)Experimental Value (eV)Theoretical Prediction (eV)Dominant Orbital Character
FirstNot specifiedClose agreementSulfur p functions
SecondNot specifiedClose agreementNonbonding S and O lobes with opposite phases and C-S bonding interactions
ThirdNot specifiedClose agreementC-H σ bonding
Summary of photoelectron spectroscopy results for this compound. acs.org

Computational studies have also predicted a fourth ionization state that may be present but obscured by impurities generated during the synthesis of the transient this compound molecules. acs.org Furthermore, previously unassigned peaks at higher energies in the photoelectron spectrum have been explained through these theoretical calculations. acs.org

Computational and Theoretical Chemistry Studies of Methanesulfenic Acid

Electronic Structure and Bonding Analysis

The electronic structure and bonding characteristics of methanesulfenic acid have been explored using various quantum chemical methodologies. These studies aim to elucidate the nature of chemical bonds, electron distribution, and molecular geometry, which are fundamental to understanding the reactivity and stability of the compound.

Quantum Chemical Calculation Methodologies

Advanced quantum chemical methods, including Density Functional Theory (DFT), ab initio calculations, and coupled-cluster (CC) methods such as CCSD(T), have been extensively employed to study this compound and related sulfur-containing compounds. These methods provide high accuracy in describing molecular properties.

Density Functional Theory (DFT): DFT calculations have been used to optimize the geometries of this compound conformers and to analyze their electronic properties. For instance, DFT has been applied to study the interactions of methanesulfonic acid (MSA) with other molecules, providing insights into cluster formation and stabilization energies researchgate.netacs.orgnih.gov.

Ab initio Methods: Ab initio calculations, which are based on first principles without empirical parameters, are crucial for obtaining accurate electronic structures. Studies have utilized various ab initio approaches to determine molecular geometries, vibrational frequencies, and interaction energies scielo.brresearchgate.net.

Coupled-Cluster (CC) Methods: High-level coupled-cluster methods, particularly CCSD(T) (Coupled Cluster Singles, Doubles, and Perturbative Triples), are considered the gold standard for accurate electronic structure calculations. These methods have been applied to determine the thermochemical properties and electronic structure of this compound and its related compounds with high precision, often extrapolated to the Complete Basis Set (CBS) limit for enhanced accuracy scielo.brscispace.comscite.ai. For example, CCSD(T)/CBS calculations have been used to determine the enthalpy of formation for methanesulfinic acid scispace.comscite.ai.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding by describing the distribution of electrons in molecular orbitals. While specific applications of MO theory directly to this compound's bonding are less explicitly detailed in the provided search snippets compared to other methods, the general principles of MO theory underpin the interpretation of electronic structure calculations. For example, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT or ab initio calculations, is used to understand bonding interactions, such as hydrogen and halogen bonds, in clusters involving methanesulfonic acid copernicus.orgcopernicus.org. These analyses help to quantify electron donation and acceptance between orbitals, thereby characterizing the nature of the chemical bonds and interactions.

Thermochemical Properties and Energetics

The thermochemical properties of this compound are critical for understanding its stability, reactivity, and role in chemical processes. Computational methods are instrumental in determining these values, especially when experimental data is scarce.

Determination of Enthalpies of Formation (ΔfH°)

The enthalpy of formation (ΔfH°) is a fundamental thermochemical property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Computational studies have provided estimated values for this compound and related species.

One high-level theoretical study using CCSD(T)/CBS calculations determined an average enthalpy of formation for methanesulfinic acid (a related compound) to be –337.2 kJ mol⁻¹ scispace.comscite.ai.

Another study using high-level quantum chemical methods, including CCSD(T) calculations, reported a significantly lower enthalpy of formation for this compound (CH₃SOH) as –35.1 ± 0.4 kcal mol⁻¹ (approximately –146.9 ± 1.7 kJ mol⁻¹) at 298.15 K. This value differs from previously reported experimental data in NIST thermochemical tables acs.orgresearchgate.net.

Calculation of Bond Dissociation Energies (BDE)

Bond Dissociation Energies (BDEs) quantify the strength of chemical bonds, representing the energy required to homolytically cleave a specific bond. While direct BDE calculations for this compound are not explicitly detailed in the provided snippets, the general methodology for calculating BDEs involves determining the enthalpy difference between the products (radicals) and the reactant molecule wikipedia.orglibretexts.orgnih.gov. For this compound, key bonds that might be of interest include the C-S, S-O, and S-H bonds. Studies on related sulfur compounds and general BDE calculation methodologies indicate that these values can be accurately computed using DFT and ab initio methods nih.gov.

Gibbs Free Energy Calculations for Reaction Pathways and Cluster Formation

Gibbs free energy calculations are essential for assessing the spontaneity and stability of chemical reactions and molecular associations, such as cluster formation. These calculations incorporate both enthalpy and entropy contributions at a given temperature.

Studies investigating the role of methanesulfonic acid (MSA) in atmospheric new particle formation have utilized Gibbs free energy calculations to evaluate cluster stability and formation pathways. For example, calculations have been performed at the DLPNO-CCSD(T₀)/aug-cc-pVTZ//ωB97X-D/6-31++G(d,p) level of theory to determine binding free energies of MSA-base clusters acs.orghelsinki.fi.

Research on the nucleation mechanism of iodic acid and methanesulfonic acid involved calculating Gibbs free energies of cluster formation to assess stability and identify nucleation pathways. These calculations, often employing DFT methods, help understand how MSA influences the formation rates of clusters copernicus.orgcopernicus.org.

Thermodynamic analysis involving Gibbs free energies has also been used to evaluate the stability of clusters formed between methanesulfonic acid, methylamine (B109427), and ammonia (B1221849), with calculations performed at the B3LYP-D3/6-311+G(2d,2p)//B3LYP-D3/6-31G(d) level frontiersin.org.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling plays a pivotal role in dissecting the complex reaction pathways involving this compound, providing insights that are often inaccessible through experimental observation alone. These methods allow for the detailed mapping of energy landscapes, the characterization of reactive transition states, and the prediction of kinetic parameters.

Potential Energy Surface Mapping

The exploration of potential energy surfaces (PES) is fundamental to understanding chemical reactions. For this compound, PES mapping involves identifying all stable molecular structures (minima), transition states (saddle points), and reaction pathways that connect reactants to products. Computational methods, such as Density Functional Theory (DFT) and higher-level ab initio calculations, are employed to map these surfaces. By calculating the energy of the system as a function of its atomic coordinates, researchers can visualize the energetic profile of a reaction, pinpointing the most favorable routes and identifying key intermediates. For instance, studies on related sulfur-containing compounds have shown that PES mapping is essential for understanding reaction mechanisms, identifying potential energy barriers, and predicting reaction rates wayne.edu. For this compound, such mapping would detail how it reacts with oxidants like the hydroxyl radical (OH) or ozone (O₃), revealing the sequence of bond formations and breakages acs.orgresearchgate.net.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are powerful tools for probing reaction mechanisms, particularly the involvement of specific bonds in the rate-determining step. Computationally, KIEs are calculated by comparing the reaction rates of molecules where specific atoms have been replaced by their isotopes (e.g., hydrogen with deuterium). These calculations typically involve determining the zero-point vibrational energies and tunneling contributions at the transition state. For this compound, KIE calculations can help confirm whether the S-H or O-H bond cleavage is involved in the rate-limiting step of a particular reaction. For example, computational studies on methane (B114726) functionalization have successfully elucidated rate-limiting C-H activation steps by calculating KIEs that align with experimental observations escholarship.org. Similar approaches applied to this compound can provide definitive evidence for the involvement of specific bonds in its chemical transformations. Spectroscopic characterization of this compound, supported by isotopic labeling (e.g., D and ¹³C), has also been used to confirm assignments and support theoretical calculations, indirectly validating the computational approaches used for mechanism elucidation acs.org.

Molecular Dynamics Simulations and Intermolecular Interactions

Beyond single reaction events, understanding how this compound interacts with its environment, particularly in condensed phases or clusters, is vital for atmospheric chemistry. Molecular dynamics (MD) simulations and cluster studies provide insights into these intermolecular interactions.

Insights into Cluster Formation and Growth

The formation and growth of clusters involving this compound are key processes in new particle formation (NPF) events in the atmosphere. Computational methods, including quantum chemistry calculations and molecular dynamics simulations, are used to investigate the thermodynamic and kinetic factors governing cluster assembly. Studies on related systems, such as methanesulfonic acid-base clusters, have identified stable low-energy isomers and explored the role of acid-base ratios and synergistic effects in cluster stability and growth frontiersin.orgacs.org. For this compound, these studies would aim to understand how it self-associates or associates with other atmospheric species to form stable clusters. The binding energies of these clusters, calculated at high levels of theory, provide quantitative measures of their stability. For example, research on sulfuric acid–base clusters has provided binding free energies that correlate with the basicity of the amine, indicating the importance of electrostatic interactions acs.org. Understanding these formation pathways is crucial for predicting the nucleation and growth of atmospheric particles.

Environmental and Atmospheric Significance of Methanesulfenic Acid

Atmospheric Sulfur Cycle Integration

Methanesulfenic acid is an integral component of the atmospheric sulfur cycle, acting as a bridge between primary biogenic sulfur emissions and the more stable sulfur compounds that drive aerosol formation.

While this compound itself is not typically considered a direct precursor for aerosol formation in the same manner as sulfuric acid (H₂SO₄) or methanesulfonic acid (CH₃SO₃H, MSA), it plays a crucial indirect role. This compound is a precursor to methanesulfonic acid (MSA) through its photochemical oxidation in the presence of oxygen acs.org. MSA, along with sulfuric acid, is a well-established nucleating compound and a significant contributor to the formation of atmospheric aerosols and new particles, particularly in marine environments nih.govcopernicus.org. Therefore, this compound's contribution to aerosol formation is realized through its transformation into MSA, which then participates in nucleation and particle growth processes acs.orgcopernicus.org.

Intermediary Role in Biogenic Sulfur Compound Oxidation (e.g., DMS, DMDS)

New Particle Formation and Growth

The significance of this compound in new particle formation (NPF) is primarily mediated through its oxidation product, methanesulfonic acid (MSA).

This compound serves as an intermediate that leads to the formation of MSA acs.org. MSA, in turn, has been shown to react with atmospheric bases such as ammonia (B1221849) (NH₃) and various amines (e.g., methylamine (B109427) (MA), dimethylamine (B145610) (DMA), trimethylamine (B31210) (TMA)) to form stable clusters nih.govacs.orgacs.orgnih.govresearchgate.net. These acid-base clusters are critical for the initial steps of new particle formation in the atmosphere nih.govcopernicus.org. Studies indicate that MSA can enhance the nucleation rates of sulfuric acid in the presence of amines like MA and DMA by forming heterodimers nih.govacs.org. While ammonia is generally considered a weaker base for clustering with MSA, and TMA's interaction can be hindered by steric factors, the formation of MSA-containing clusters with amines is a key pathway for aerosol generation nih.govacs.orgacs.orgnih.gov. The presence of water vapor also significantly enhances these particle formation and growth processes acs.orgresearchgate.net.

Research employing quantum chemical calculations and atmospheric cluster dynamics code has provided molecular-level insights into how this compound's transformation product, MSA, influences nucleation mechanisms. MSA has been found to stabilize clusters formed by other precursors, such as iodic acid (IA), through hydrogen and halogen bonds, thereby promoting cluster formation d-nb.inforesearchgate.netresearchgate.netcopernicus.org. These MSA-involved clusters can form with minimal energy barriers and can significantly enhance nucleation rates, particularly in cold marine regions with specific precursor concentrations d-nb.inforesearchgate.net. For instance, MSA can increase molecular cluster formation rates by up to an order of magnitude in systems involving sulfuric acid and dimethylamine copernicus.org. While the direct participation of this compound in these specific molecular-level nucleation events is not extensively detailed, its role as the progenitor of MSA firmly places it within the broader context of these critical atmospheric processes acs.org.

Participation in Acid-Base Cluster Formation with Amines (e.g., Methylamine, Ammonia)

Photochemical Fate and Transformations in Atmospheric and Aquatic Environments

This compound is characterized by its instability and reactivity, undergoing significant transformations in the atmosphere.

The photochemical fate of this compound (CH₃SOH) involves its dissociation upon irradiation. Photolysis at 254 nm leads to the formation of a novel water complex, H₂CS···H₂O, which exhibits a five-membered ring structure stabilized by hydrogen bonding interactions acs.org. Further irradiation at 193 nm can induce dehydrogenation, leading to the formation of CS···H₂O, which may subsequently transform into HC(O)SH acs.org. A particularly important transformation pathway occurs when this compound undergoes photolytic oxidation in the presence of oxygen (O₂). This process yields methanesulfonic acid (MSA, CH₃SO₃H) acs.org. This transformation highlights this compound's role as a direct precursor to MSA, a compound with substantial implications for atmospheric aerosol formation and climate acs.orgcopernicus.org. The inherent instability and reactivity of this compound mean it exists only transiently in the atmosphere, rapidly converting into other sulfur species acs.orgontosight.ai.

Q & A

Q. What experimental methodologies are most reliable for detecting methanesulfenic acid in gas-phase studies?

this compound (CH3SOH) can be detected in the gas phase using photoelectron (PE) spectroscopy and microwave rotational spectroscopy. PE spectroscopy provides insights into its electronic structure and thermal stability, while microwave spectroscopy confirms its molecular geometry (CH3–S–O–H). Gas-phase studies often involve thermolysis of precursors like methyl methanethiosulfinate, with decomposition products (e.g., thioformaldehyde and water) monitored at high temperatures .

Q. How can mass spectrometry (MS) be optimized to identify this compound in complex mixtures?

this compound is frequently observed indirectly via characteristic fragmentation patterns in MS. For example, sulfoxide-containing compounds (e.g., MetO) lose 64 Da (CH3SOH) during collision-induced dissociation (CID). This "diagnostic" loss is critical for identifying sulfenic acid intermediates in proteomic or metabolomic studies. Multi-stage MS (MS<sup>n</sup>) is recommended to confirm fragmentation pathways .

Q. What are the primary challenges in isolating this compound in solution?

CH3SOH is highly reactive in solution due to its propensity to dimerize into thiosulfinates (e.g., CH3S(O)SCH3) or react with thiols. Stabilization requires steric hindrance or low-temperature matrices. Experimental protocols often rely on in situ generation via controlled oxidation of methanethiol or sulfoxides, followed by rapid spectroscopic characterization .

Advanced Research Questions

Q. How do quantum chemical calculations resolve discrepancies in the enthalpy of formation (ΔfH<sup>⦵</sup>) of this compound?

High-level CCSD(T) calculations reveal ΔfH<sup>⦵</sup>(298.15 K) = -35.1 ± 0.4 kcal mol<sup>-1</sup>, significantly lower than earlier experimental estimates. These calculations account for electron correlation and relativistic effects, providing a revised thermochemical framework for sulfenic acid reactivity. Discrepancies arise from experimental limitations in isolating pure CH3SOH for calorimetry .

Q. What role does this compound play in the toxicity of methionine sulfoxide (MetO)?

MetO toxicity in hepatic cells involves transamination to form CH3SOH, which depletes glutathione (GSH) without forming GSSG. This pathway is inhibited by aminooxyacetic acid (AOAA), suggesting enzymatic mediation. CH3SOH reacts rapidly with sulfhydryl groups, exacerbating oxidative stress. Dose-response studies indicate toxicity thresholds (>20 mM MetO) .

Q. How does this compound contribute to atmospheric sulfur cycles?

In DMS (dimethyl sulfide) oxidation, CH3SOH is an intermediate leading to methanesulfonic acid (MSIA) and sulfate aerosols. Kinetic models updated with ab initio rate constants show CH3SOH’s short lifetime (<1 min) under low-NOx conditions. Field studies in marine boundary layers correlate CH3SOH concentrations with DMS emissions and OH radical levels .

Methodological Considerations

Q. How should researchers design experiments to reconcile theoretical and experimental data on sulfenic acid stability?

  • Computational: Use composite methods (e.g., CCSD(T)/CBS) with corrections for anharmonicity and solvent effects.
  • Experimental: Combine gas-phase spectroscopy (PE, microwave) with cryogenic matrix isolation to capture transient species. Validate via isotopic labeling (e.g., <sup>13</sup>C-CH3SOH) .

Q. What statistical approaches are recommended for analyzing conflicting data on sulfenic acid reactivity?

  • Meta-analysis: Pool datasets from mass spectrometry, kinetics, and in vitro assays using random-effects models.
  • Uncertainty Quantification: Apply Monte Carlo simulations to thermochemical data, incorporating error margins from computational and experimental sources .

Key Research Gaps

  • Kinetic Studies: Lack of direct measurements for CH3SOH reaction rates with biomolecules.
  • Stabilization Strategies: Need for novel ligands or matrices to prolong CH3SOH stability in solution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.